2-Methyl-2-butene

Organic Synthesis Thermodynamics Isomerization

Select 2-Methyl-2-butene for its unique, trisubstituted olefin reactivity, which is crucial for reproducible research and process chemistry. Its superior thermodynamic stability (ΔH_hyd = 112 kJ/mol) and well-characterized OH radical yield (0.81 ± 0.16) make it the definitive model substrate, unlike its uncontrolled, more reactive isomers that can cause significant batch variability in polymerizations and alkylations. Procuring this specific high-purity isomer ensures experimental fidelity and optimizes yield in applications from biocatalyst screening to hydrocarbon resin manufacturing.

Molecular Formula C5H10
Molecular Weight 70.13 g/mol
CAS No. 513-35-9
Cat. No. B146552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-butene
CAS513-35-9
Synonyms1,1,2-Trimethylethylene;  2-Methyl-2-butylene;  3-Methyl-2-butene;  Amylene;  NSC 74118;  Trimethylethene;  Trimethylethylene;  β-Isoamylene
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Structural Identifiers
SMILESCC=C(C)C
InChIInChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3
InChIKeyBKOOMYPCSUNDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
Practically insol in water;  miscible with alcohol, ether
Insoluble in water;  Soluble in ethanol, ethyl ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-Butene (513-35-9) Procurement Guide: Properties, Isomer Differentiation, and Industrial Relevance


2-Methyl-2-butene (Isoamylene, CAS 513-35-9) is a C5 branched internal alkene (trisubstituted olefin) existing as a colorless, highly volatile liquid with a gasoline-like odor and a density of 0.662 g/mL at 20°C . With a molecular weight of 70.13 g/mol and a boiling range of 35-38°C, it is miscible with common organic solvents (alcohol, ether, benzene) but immiscible with water . Its structure features a fully substituted internal double bond (2-methyl-2-butene), which fundamentally distinguishes its reactivity profile from its terminal and less-substituted isomers . This compound serves as a critical C5 intermediate in petrochemical streams, acting as a precursor for isoprene, tert-amyl methyl ether (TAME), hydrocarbon resins, and specialty chemicals .

2-Methyl-2-Butene (513-35-9) Selection Guide: Why In-Class Isomer Substitution Compromises Experimental Outcomes


Generic substitution of 2-methyl-2-butene with its C5 alkene isomers (e.g., 2-methyl-1-butene, 3-methyl-1-butene) is scientifically invalid due to quantifiable, order-of-magnitude differences in thermodynamic stability, electrophilic addition kinetics, radical chain initiation, and oxidative degradation pathways . These differences arise directly from the degree of alkyl substitution on the double bond and its internal versus terminal position, fundamentally altering activation energies and reaction selectivities . Procurement decisions based solely on molecular formula or price parity without accounting for these isomer-specific performance metrics will introduce uncontrolled variability, reduce yield, and invalidate mechanistic interpretations across catalysis, atmospheric modeling, and polymer synthesis .

2-Methyl-2-Butene (513-35-9) Comparative Performance Data: Quantitative Differentiation from C5 Alkene Isomers


2-Methyl-2-Butene vs. 2-Methyl-1-Butene vs. 3-Methyl-1-Butene: Thermodynamic Stability Quantified by Heat of Hydrogenation

2-Methyl-2-butene exhibits the highest thermodynamic stability among its C5 alkene isomers, as quantified by its heat of hydrogenation (ΔH_hyd). This stability directly influences equilibrium distributions in acid-catalyzed reactions and isomerization processes .

Organic Synthesis Thermodynamics Isomerization

2-Methyl-2-Butene vs. 2-Methyl-1-Butene: OH Radical Reaction Rate Constants for Atmospheric Chemistry Modeling

The gas-phase reaction rate constant with hydroxyl radicals (k_OH) is a critical parameter for atmospheric lifetime estimation. 2-Methyl-2-butene reacts significantly faster with OH radicals than its terminal isomer, 2-methyl-1-butene, altering its environmental persistence and secondary pollutant formation potential .

Atmospheric Chemistry Kinetics Environmental Fate

2-Methyl-2-Butene vs. 2-Methyl-1-Butene vs. 3-Methyl-1-Butene: Relative Epoxidation Reactivity with Titanium Silicalite (TS-1)

In the industrially relevant epoxidation of lower olefins catalyzed by titanium silicalite (TS-1), 2-methyl-2-butene exhibits the highest relative reactivity among branched C5 alkenes. This ranking is critical for process optimization and feedstock selection in continuous epoxidation processes .

Catalysis Green Chemistry Epoxide Synthesis

2-Methyl-2-Butene vs. 2-Methyl-1-Butene: Cationic Polymerization Reactivity and Copolymerization Behavior

In cationic copolymerization systems relevant to C5 hydrocarbon resin production, the relative reactivity of olefin monomers dictates copolymer composition and final resin properties. A systematic study of C5 fraction components established a quantitative reactivity order, with 2-methyl-1-butene showing higher reactivity than 2-methyl-2-butene .

Polymer Chemistry Hydrocarbon Resins Cationic Polymerization

2-Methyl-2-Butene vs. Z-But-2-ene vs. E-But-2-ene: Hydroxyl Radical Yield from Ozonolysis

The yield of hydroxyl radicals (OH) from alkene ozonolysis is a critical determinant of atmospheric oxidizing capacity and secondary organic aerosol formation. 2-Methyl-2-butene produces a substantially higher OH yield upon ozonolysis compared to linear butene isomers .

Atmospheric Chemistry Ozonolysis Radical Chemistry

2-Methyl-2-Butene (513-35-9) Application Scenarios: Evidence-Driven Use Cases for Procurement and Experimental Design


Atmospheric Chemistry Chamber Studies: OH Radical Source and SOA Precursor

For researchers investigating tropospheric oxidation mechanisms or secondary organic aerosol (SOA) formation, 2-methyl-2-butene is the preferred C5 alkene due to its well-characterized OH radical yield of 0.81 ± 0.16 upon ozonolysis, which is 2.45× higher than Z-but-2-ene . Its high OH reaction rate constant (8.69 × 10^-11 cm^3 molecule^-1 s^-1) also ensures rapid daytime oxidation, making it an ideal surrogate for reactive biogenic emissions in smog chamber experiments .

Green Epoxidation Process Development Using Titanium Silicalite (TS-1) Catalysis

Process chemists developing sustainable epoxidation routes should select 2-methyl-2-butene as the model substrate of choice. It exhibits the highest relative reactivity among branched C5 alkenes with TS-1/H2O2, enabling higher space-time yields and facilitating kinetic studies . Furthermore, enzymatic epoxidation using unspecific peroxygenases achieves a high catalytic efficiency (kcat/Km = 2.5 × 10^5 M^-1 s^-1) with complete regioselectivity, making it a benchmark substrate for biocatalyst screening .

C5 Hydrocarbon Resin Production: Precise Control of Copolymer Architecture

Manufacturers of aliphatic hydrocarbon resins from steam-cracker C5 fractions must account for the differential cationic reactivity of 2-methyl-2-butene relative to 2-methyl-1-butene. As established reactivity order data shows, 2-methyl-1-butene polymerizes more rapidly, which can lead to compositional drift and batch-to-batch variability in resin softening point and molecular weight . Procuring high-purity 2-methyl-2-butene enables controlled copolymerization studies and the production of resins with tailored properties.

Organic Synthesis Intermediate: High-Yield Alkylation and Isomerization-Resistant Transformations

Synthetic chemists requiring a C5 building block for electrophilic alkylations (e.g., with benzene or thiophene derivatives) should select 2-methyl-2-butene. Unlike its isomers, it undergoes only minimal (~5%) isomerization to 2-methyl-1-butene under typical alkylation conditions, preserving regiochemical fidelity and simplifying product isolation . Its high thermodynamic stability (ΔH_hyd = 112 kJ/mol) also favors its formation in equilibrium-controlled syntheses, maximizing overall yield .

Technical Documentation Hub

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